N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide
Description
N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide is a structurally complex molecule featuring:
- 4-methylbenzenesulfonyl group: Enhances metabolic stability and influences solubility.
- Thiophen-2-yl moiety: Contributes to π-π stacking interactions and may modulate electronic properties.
Its synthesis likely involves multi-step reactions, including sulfonylation and amidation, analogous to methods described in related studies .
Properties
Molecular Formula |
C24H26N2O4S2 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-N-(3-phenylpropyl)oxamide |
InChI |
InChI=1S/C24H26N2O4S2/c1-18-11-13-20(14-12-18)32(29,30)22(21-10-6-16-31-21)17-26-24(28)23(27)25-15-5-9-19-7-3-2-4-8-19/h2-4,6-8,10-14,16,22H,5,9,15,17H2,1H3,(H,25,27)(H,26,28) |
InChI Key |
NNCDMYQXZBBLDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCCC2=CC=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the thiophene and benzene derivatives, followed by sulfonylation and amide formation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparison with Similar Compounds
Triazole-Thiones with Phenylsulfonyl Groups
Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] ()
- Structural Similarities :
- Both contain sulfonyl groups (C-SO₂-) critical for stability and bioactivity.
- Aromatic systems (phenyl, thiophene) enable π-π interactions.
- Key Differences :
- Target compound: C=O stretch at ~1680 cm⁻¹ (ethanediamide) and S=O stretch at ~1250 cm⁻¹.
- Triazoles: Absence of C=O; C=S stretch at 1247–1255 cm⁻¹ .
Ethanediamide Derivatives
Example : N-[(2,4-dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide (, Entry 2966)
- Structural Similarities :
- Shared ethanediamide backbone.
- Presence of aromatic substituents (phenyl, pyridinyl).
- Key Differences :
Sulfonate/Sulfonamide-Containing Compounds
Example: (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate (, Entry e)
- Structural Similarities :
- Sulfonate/sulfonyl groups (4-methylbenzenesulfonyl).
- Thiophen-2-yl moiety.
- Key Differences :
Data Tables: Comparative Analysis
Table 1. Structural and Functional Comparison
Key Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
